1-n-Pentyl-4-(trifluoromethyl)benzene chemical properties
1-n-Pentyl-4-(trifluoromethyl)benzene chemical properties
[1][2][3]
Executive Summary
1-n-Pentyl-4-(trifluoromethyl)benzene (Systematic Name: 1-pentyl-4-(trifluoromethyl)benzene; Synonyms: p-Pentylbenzotrifluoride) is a fluorinated aromatic hydrocarbon belonging to the class of 4-alkyl-1-trifluoromethylbenzenes .[1][2][3] This molecule serves as a critical "mesogenic core" in the synthesis of liquid crystals and as a lipophilic building block in medicinal chemistry.[4]
Its structure combines a rigid aromatic ring with two distinct functional tails: a flexible, lipophilic n-pentyl chain and an electron-withdrawing, polar trifluoromethyl (CF₃) group .[1][2][3][4] This amphiphilic asymmetry creates a longitudinal dipole moment essential for electro-optical switching in nematic liquid crystal displays (LCDs) and provides unique pharmacokinetic profiles in drug design.[1][2][3]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a benzene ring substituted at the para (1,[4]4) positions.[1][2][3][4][5][6]
-
Position 1: n-Pentyl group (
).[1][2][3] Acts as the "tail," providing van der Waals interactions and lowering the melting point to stabilize the nematic phase.[4] -
Position 4: Trifluoromethyl group (
).[1][2][3][5][6][7][8][9] Acts as the "head," providing high electronegativity, metabolic stability, and a permanent dipole.[1][4]
Physicochemical Data Table
Note: Specific experimental values for the n-pentyl homolog are often proprietary to LC manufacturers. Values below are derived from homologous series trends (n-butyl to n-hexyl analogs) and calculated descriptors.
| Property | Value / Range | Description |
| Molecular Formula | ||
| Molecular Weight | 216.25 g/mol | |
| Physical State | Liquid | Colorless oil at STP.[1][2][3] |
| Boiling Point | ~215–225 °C | Extrapolated from p-alkylbenzotrifluorides.[1][2][3][4] |
| Density | 1.05 – 1.10 g/mL | Denser than water due to |
| LogP (Lipophilicity) | 5.2 ± 0.3 | Highly lipophilic; crosses blood-brain barrier easily.[1][2][3] |
| Dielectric Anisotropy ( | Positive (+5 to +8) | Longitudinal dipole enables alignment with electric fields.[1][2][3][4] |
| Refractive Index ( | ~1.45 – 1.47 | Moderate birefringence.[1][2][3][4] |
Synthesis & Production Methodologies
Two primary pathways exist for synthesizing 1-n-Pentyl-4-(trifluoromethyl)benzene. Method A is preferred for high-purity laboratory scale (drug discovery/LC synthesis), while Method B is a scalable industrial route.[1][2][3][4]
Method A: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura)
This method offers the highest regioselectivity, avoiding isomer mixtures.[1][2][3]
-
Precursors: 4-(Trifluoromethyl)phenylboronic acid + 1-Bromopentane (or 1-Iodopentane).[1][2][3]
-
Catalyst System:
or (3-5 mol%).[1][2][3][4] -
Base:
or (2.0 equiv). -
Protocol:
-
Charge reaction vessel with boronic acid, alkyl halide, and base.[1][2][3][4]
-
Degas solvent (sparge with Argon for 20 mins) to prevent Pd oxidation.[1][2][3][4]
-
Heat to reflux (80–100°C) for 12–18 hours.
-
Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5) to isolate the colorless oil.[1][4]
-
Method B: Friedel-Crafts Alkylation (Industrial)
Lower cost but requires careful separation of ortho/para isomers.[1][2][3]
-
Catalyst:
or (Lewis Acid).[1][2][3][4] -
Mechanism: The
group is strongly deactivating and meta-directing. However, alkylation of benzotrifluoride is difficult due to ring deactivation.[1][2][3][4]
Visualization: Synthesis Pathways[1][2][3][4]
Figure 1: Comparison of Suzuki Coupling (Laboratory) vs. Acylation-Reduction (Industrial) synthesis routes.[1][2][3]
Chemical Reactivity & Stability[1][2][3][4][5][6]
The chemical behavior of 1-n-Pentyl-4-(trifluoromethyl)benzene is defined by the competition between the electron-withdrawing
Electrophilic Aromatic Substitution (EAS)[1][2][3][4]
-
Directing Effects:
-
Pentyl Group: Weakly activating, ortho/para directing.[1][2][3][4] Since the para position is blocked by
, substitution occurs ortho to the pentyl group (Position 2).[1][2][3][4] -
Trifluoromethyl Group: Strongly deactivating, meta directing.[1][2][3][4] Position 2 is meta to the
group.[4] -
Result: The directing effects reinforce each other.[4] Electrophiles (
, ) will attack Position 2 (adjacent to the pentyl chain).[1][2][3][4]
-
-
Reaction Rate: The ring is overall deactivated compared to benzene due to the strong inductive effect (
) of the group, requiring harsher conditions for substitution.[1][2]
Benzylic Oxidation[2][4]
-
Pentyl Chain: The benzylic carbon (attached to the ring) is susceptible to radical oxidation (e.g., using
or NBS).[1][2][3][4] -
CF₃ Stability: The C-F bonds are chemically inert to standard oxidation/reduction, protecting the "head" of the molecule.[4]
Visualization: Reactivity Map
Figure 2: Primary reactivity sites.[1][2][3] The ring is deactivated but directs substitution ortho to the alkyl chain.
Applications
Liquid Crystal (LC) Materials
This molecule is a quintessential nematogen .[1][2][3][4]
-
Role: It serves as a component in eutectic LC mixtures for displays (TN/STN/IPS modes).[1][2][3][4]
-
Mechanism:
-
The Pentyl Chain prevents crystallization, maintaining the fluid nematic state at room temperature.[4]
-
The CF₃ Group creates a longitudinal dipole.[4] When an electric field is applied, the molecule rotates to align the dipole with the field, altering the optical polarization of light passing through the pixel.[4]
-
-
Advantage: Unlike cyano-based LCs (e.g., 5CB), fluorinated LCs have lower viscosity (faster switching speeds) and higher specific resistivity (better charge holding in TFT displays).[1][2][3][4]
Medicinal Chemistry (Bioisostere)
-
Metabolic Blocking: The
group blocks metabolic attack at the para position (preventing P450 oxidation), extending the half-life of drug candidates.[1][2][3] -
Lipophilicity: The pentyl chain significantly increases LogP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.[1][2][3][4]
Safety & Handling
-
Hazards:
-
Flammability: Flash point estimated at ~60–70°C. Class IIIA Combustible Liquid.[1][2][3][4]
-
Inhalation: Vapors may cause respiratory irritation.[1][2][3][4]
-
Combustion Products: Burning releases Hydrogen Fluoride (HF) , a highly toxic and corrosive gas.[1][2][3][4] Firefighters must use acid-resistant gear.[1][2][3]
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the alkyl chain over years.
-
Spill Protocol: Absorb with sand/vermiculite.[1][2][3][4] Do not use water (hydrophobic).[1][2][3][4] Dispose of via high-temperature incineration with scrubbers for HF.[1][2]
References
-
Liquid Crystal Phase Behavior
-
Synthesis of Fluorinated Aromatics
-
General Properties of Benzotrifluorides
-
Safety Data (Homolog Reference)
Sources
- 1. Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Pentafluoromethylbenzene - Wikipedia [en.wikipedia.org]
- 5. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | C13H9F3S | CID 13437102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-fluoro-4-(trifluoromethyl)- [webbook.nist.gov]
- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 9. US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]
